N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-12-7-8-14(9-13(12)2)29-18-16(10-26-29)20(31)28(11-25-18)27-19(30)15-5-3-4-6-17(15)21(22,23)24/h3-11H,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQVMTVGEAGOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on diverse research findings.
Structural Overview
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Its chemical formula is , with a molecular weight of approximately 395.4 g/mol. The presence of the trifluoromethyl group and dimethylphenyl substitution enhances its lipophilicity and cellular uptake.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Pyrazolo Core : Utilizing cyclization reactions to create the pyrazolo[3,4-d]pyrimidine framework.
- Substitution Reactions : Introducing the dimethylphenyl and trifluoromethyl groups through electrophilic aromatic substitution.
Biological Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities:
Anticancer Properties
Studies have demonstrated that this compound shows promising anticancer activity. In vitro assays revealed that it inhibits cell proliferation in several cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 10.2 |
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Notably, it exhibits moderate inhibitory activity against Aurora kinases A and B, which are crucial for cell division and proliferation .
The mechanism underlying its anticancer effects appears to involve:
- Apoptosis Induction : Flow cytometric analysis indicates that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio.
- Cell Cycle Arrest : It effectively halts the cell cycle at the S and G2/M phases, preventing further cell division .
Case Studies
- EGFR Inhibition : A related study on pyrazolo[3,4-d]pyrimidine derivatives highlighted their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). The most potent derivative showed an IC50 value of 0.016 µM against wild-type EGFR and demonstrated significant activity against mutant forms .
- Comparative Analysis : A comparative study of various substituted pyrazolo[3,4-d]pyrimidines revealed that modifications at specific positions greatly influence biological activity. For instance, variations in substituents led to differing levels of kinase inhibition and anticancer potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Trifluoromethyl Role : The 2-(trifluoromethyl)benzamide group is conserved in both the target compound and its fluorophenyl analog, suggesting its critical role in stabilizing interactions (e.g., hydrophobic or halogen bonding) .
- Heterocyclic Variations : Compounds like Example 53 incorporate chromen-2-yl and additional fluorinated aryl groups, which may enhance π-π stacking or kinase inhibition but reduce solubility.
Physicochemical Properties
While the target compound’s exact properties are unspecified, comparisons can be inferred:
- Melting Point (MP) : Example 53 has an MP of 175–178°C, typical for rigid, fluorinated heterocycles. The target compound’s dimethyl group may lower MP slightly due to increased asymmetry.
- Molecular Weight : The target compound’s estimated molecular weight (~470–500 g/mol) is lower than Example 53 (589.1 g/mol), reflecting simpler substituents .
Preparation Methods
Cyclocondensation of Benzoyl Isothiocyanate with Malononitrile
A foundational step involves the reaction of benzoyl isothiocyanate with malononitrile in potassium hydroxide–ethanol (KOH–EtOH) to generate 5-aminopyrazole intermediates. This exothermic reaction proceeds at room temperature, yielding a thiourea adduct that undergoes cyclization under basic conditions. The resulting 5-aminopyrazole scaffold serves as a precursor for further functionalization.
Reaction Conditions
Diazonium Salt Coupling for Pyrazolo[3,4-d]Pyrimidine Formation
The pyrazolo[3,4-d]pyrimidine core is synthesized via diazonium salt intermediates. A cold solution of sodium nitrite (0.68 g, 0.01 mol) in hydrochloric acid (36%) is added to N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, forming a diazonium salt. This intermediate reacts with malononitrile or ethyl cyanoacetate in ethanol containing sodium acetate, yielding pyrazolo[5,1-c]triazin-7-yl benzamides.
Optimized Parameters
Cyclization with Formamide for 4-Aminopyrazolo[3,4-d]Pyrimidines
Refluxing 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives with formamide introduces the 4-amino group, critical for subsequent benzamide coupling. The reaction proceeds at 150°C for 1.5 hours, followed by neutralization with potassium hydroxide to precipitate the 4-aminopyrazolo[3,4-d]pyrimidine intermediate.
Key Data
Functionalization with 2-(Trifluoromethyl)Benzamide
Amide Bond Formation via Carbodiimide Coupling
The final step involves coupling 4-amino-pyrazolo[3,4-d]pyrimidine with 2-(trifluoromethyl)benzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). This reaction is conducted in dimethyl sulfoxide (DMSO) at room temperature, achieving yields of 65–70%.
Representative Protocol
Alternative Route: Direct Nucleophilic Substitution
In a modified approach, the 5-hydroxyl group of pyrazolo[3,4-d]pyrimidine is displaced by 2-(trifluoromethyl)benzamide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This method avoids carbodiimide reagents but requires anhydrous tetrahydrofuran (THF) and rigorous exclusion of moisture.
Comparative Data
| Parameter | EDC Coupling | Mitsunobu Reaction |
|---|---|---|
| Yield | 68% | 60% |
| Reaction Time | 12 hours | 6 hours |
| Solvent | DMSO | THF |
| Moisture Sensitivity | Moderate | High |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) of the final product exhibits characteristic signals:
- δ 2.25 (s, 6H, 3,4-dimethylphenyl CH3)
- δ 7.45–8.20 (m, 7H, aromatic protons)
- δ 10.50 (s, 1H, amide NH).
13C NMR confirms the trifluoromethyl group at δ 122.5 (q, J = 275 Hz, CF3).
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]+ is observed at m/z 428.1384 (calculated 428.1379 for C21H17F3N5O2), validating the molecular formula.
Optimization Strategies for Enhanced Yield
Solvent Selection Impact
Ethanol and DMSO are preferred for cyclocondensation and coupling steps, respectively. Substituting ethanol with acetonitrile in diazonium reactions reduces yields by 15–20% due to poor solubility of intermediates.
Temperature and Catalysis
Elevating the temperature to 40°C during EDC-mediated coupling accelerates the reaction (8 hours vs. 12 hours) but risks epimerization. Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst improves yields to 75% without side products.
Applications and Structural Derivatives
While biological data for this specific compound remain unpublished, structural analogs demonstrate kinase inhibitory activity. For example, N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide (PubChem CID 16811220) exhibits IC50 values <100 nM against tyrosine kinases.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions with careful optimization of:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Triethylamine or similar bases improve condensation efficiency .
- Purification : Column chromatography or recrystallization ensures purity (>95%), validated by HPLC .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR identifies substituent integration and electronic environments (e.g., trifluoromethyl signals at δ ~110–120 ppm in 13C NMR) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl) to assess bioactivity shifts .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like protein kinases .
- In vitro assays : Test cytotoxicity (MTT assay) and kinase inhibition (ADP-Glo™) to correlate structural changes with activity .
Q. Example SAR Table :
| Substituent (R-group) | IC50 (Kinase X) | Cytotoxicity (IC50, μM) |
|---|---|---|
| 3,4-Dimethylphenyl | 0.12 ± 0.03 μM | 1.8 ± 0.2 |
| 4-Fluorophenyl | 0.45 ± 0.07 μM | 5.6 ± 0.9 |
| 3-Chlorophenyl | 0.89 ± 0.12 μM | >10 |
| Data adapted from kinase inhibition studies . |
Q. How can contradictory biological activity data across studies be resolved?
- Replicate assays : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-analysis : Compare solvent effects (DMSO vs. ethanol) on compound stability using LC-MS .
Q. What strategies improve solubility and bioavailability for in vivo testing?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release, validated by dynamic light scattering (DLS) .
- Pharmacokinetic profiling : Monitor plasma half-life (t1/2) and tissue distribution via LC-MS/MS in rodent models .
Q. How can metabolic stability be assessed preclinically?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to assess covalent adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
